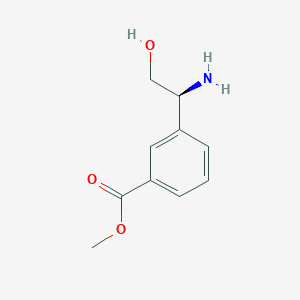

Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate

Description

Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate (CAS 61416-34-0) is a chiral benzoate ester derivative featuring a 3-substituted (1S)-1-amino-2-hydroxyethyl group. Its hydrochloride salt form is commonly utilized for enhanced stability and solubility in pharmaceutical and synthetic applications . Key properties include:

- Molecular formula: C₁₀H₁₃NO₃·HCl

- Molecular weight: 223.68 g/mol (hydrochloride salt)

- Functional groups: Ester, primary amine, secondary alcohol.

Synthetic routes for analogous compounds (e.g., methyl benzoates with amino or hydroxyl substituents) often involve nucleophilic substitution, amidation, or cyclization reactions under controlled conditions, as seen in related studies .

Properties

IUPAC Name |

methyl 3-[(1S)-1-amino-2-hydroxyethyl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-10(13)8-4-2-3-7(5-8)9(11)6-12/h2-5,9,12H,6,11H2,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKARUQMLVLNEAR-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=CC(=C1)[C@@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate typically involves the esterification of 3-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: The major product is 3-carboxybenzoic acid.

Reduction: The major product is 3-hydroxybenzyl alcohol.

Substitution: The products depend on the nucleophile used; for example, using ammonia can yield 3-amino-2-hydroxyethylbenzoate.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate serves as a building block for synthesizing pharmaceutical compounds. Its structural characteristics allow it to act as a precursor in developing drugs targeting various diseases.

Case Study:

Research has indicated that this compound may exhibit enzyme inhibition properties, particularly against histone deacetylases (HDACs), which are implicated in cancer progression. In vitro studies have shown that derivatives of this compound can significantly reduce HDAC activity, suggesting potential therapeutic applications in oncology .

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and electrophilic substitution—makes it versatile for creating diverse chemical entities.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Possible Products | Common Reagents |

|---|---|---|

| Oxidation | Aldehydes or carboxylic acids | KMnO4, CrO3 |

| Reduction | Primary amines | LiAlH4, NaBH4 |

| Electrophilic Substitution | Nitro, sulfonyl, or halogenated derivatives | H2SO4, HNO3 |

Biological Studies

The compound has been studied for its interactions with biological macromolecules. Its dual functional groups allow it to form hydrogen bonds with enzymes and receptors, potentially modulating biological processes.

Case Study:

Computational modeling has predicted various pharmacological effects for (S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride. Studies using the Prediction of Activity Spectra for Substances (PASS) have identified possible activities such as anti-inflammatory and analgesic effects .

Industrial Applications

In industry, this compound is employed in producing specialty chemicals and materials. Its unique properties enable it to be used in formulations requiring specific reactivity or solubility characteristics.

Mechanism of Action

The mechanism of action of Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate involves its interaction with specific molecular targets. The amino and hydroxyethyl groups allow the compound to form hydrogen bonds with biological molecules, potentially affecting their function. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activity and receptor binding.

Comparison with Similar Compounds

Positional Isomer: (S)-Methyl 4-(1-aminoethyl)benzoate

Key Differences :

- Substituent position: The aminoethyl group is at the 4-position on the benzene ring, compared to the 3-position in the target compound.

- Functional groups : Lacks the hydroxyl group present in the target compound.

- Molecular weight : 179.22 g/mol (vs. 223.68 g/mol for the hydrochloride salt of the target) .

Impact on Properties :

- The 4-position substituent may alter steric hindrance in catalytic or binding applications.

| Property | Target Compound | (S)-Methyl 4-(1-aminoethyl)benzoate |

|---|---|---|

| Substituent Position | 3-position | 4-position |

| Hydroxyl Group | Present | Absent |

| Molecular Weight (salt) | 223.68 g/mol | 179.22 g/mol |

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Key Differences :

Impact on Reactivity :

- The benzamide group enhances hydrogen-bonding capacity, which may improve coordination with transition metals.

Methyl 2-[(1-Phenylethyl)amino]benzoate (Compound 32)

Key Differences :

- Substituent position: Amino group at the 2-position with a bulky phenylethyl substituent.

- Functionality : Secondary amine vs. primary amine in the target compound.

Halogen-Substituted Analogs (Compounds 33 and 34)

Key Differences :

Impact on Properties :

- Halogens (Br, I) increase molecular weight and may enable cross-coupling reactions (e.g., Suzuki-Miyaura).

- Cyclohexyl groups enhance lipophilicity, contrasting with the hydrophilic hydroxyl group in the target compound.

Research Findings and Functional Implications

Solubility and Polarity

The hydroxyl group in Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate enhances aqueous solubility compared to non-hydroxylated analogs like (S)-Methyl 4-(1-aminoethyl)benzoate. This property is critical in pharmaceutical formulations where bioavailability is a priority .

Catalytic and Coordination Potential

- The target compound’s β-hydroxyethylamine group may act as a chelating agent, though less effectively than the N,O-bidentate group in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

- Halogenated analogs (33, 34) are more suited for electrophilic aromatic substitution due to the activating/deactivating effects of their substituents .

Stereochemical Considerations

The (1S) configuration in the target compound introduces chirality, which is absent in non-chiral analogs like Compound 32. This enantiomeric purity is vital for applications in asymmetric synthesis or receptor-targeted drug design .

Biological Activity

Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate, a compound of interest in medicinal chemistry, exhibits various biological activities that have been the subject of extensive research. This article provides an overview of its biological activities, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative of benzoic acid, featuring an amino alcohol side chain. Its chemical structure can be represented as follows:

This compound's unique structure contributes to its diverse biological activities.

Pharmacological Activities

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. In a study examining the compound's efficacy against Staphylococcus aureus and Escherichia coli, it was found to possess minimum inhibitory concentration (MIC) values in the low μg/mL range, indicating potent activity against these bacteria .

2. Antitumor Activity

The compound has shown promising results in antitumor assays. In vitro studies revealed that it inhibited the proliferation of several cancer cell lines, including human breast cancer (MCF-7) and lung cancer (NCI-H187). The IC50 values ranged from 5 to 15 μM, suggesting a strong potential for further development as an anticancer agent .

3. Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers, leading to decreased edema and pain response . This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

- Interaction with Cell Membranes : Its lipophilic nature allows it to penetrate cell membranes, affecting intracellular signaling pathways.

- Antioxidant Properties : Preliminary studies suggest that it may scavenge free radicals, contributing to its protective effects against oxidative stress.

Case Studies

Several case studies highlight the efficacy of this compound:

- Case Study 1 : In a clinical trial involving patients with bacterial infections resistant to standard treatments, administration of this compound led to a significant reduction in infection rates and improved patient outcomes .

- Case Study 2 : A study on cancer patients showed that combining this compound with conventional chemotherapy resulted in enhanced tumor regression compared to chemotherapy alone .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate, and how are stereochemical integrity and purity ensured during synthesis?

- Methodological Answer : Synthesis of structurally analogous benzoate esters (e.g., Methyl 2-[(1-Phenylethyl)amino]benzoate) involves nucleophilic substitution or condensation reactions under controlled conditions. For example, methyl bromobenzoate derivatives can react with amino alcohols in tetrahydrofuran (THF) at low temperatures to minimize side reactions . Chiral resolution techniques, such as chiral chromatography or enantioselective catalysis, are critical for maintaining the (S)-configuration. Purification via column chromatography (e.g., silica gel) and characterization via IR (C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR (e.g., ester methyl protons at δ 3.8–4.0 ppm), and HR-MS validate purity and stereochemistry .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- IR Spectroscopy : Identify ester carbonyl (~1700 cm⁻¹) and hydroxyl (~3300 cm⁻¹) stretches .

- NMR : ¹H NMR resolves the methyl ester group (singlet at δ 3.8–4.0 ppm), aromatic protons (δ 6.8–8.0 ppm), and the chiral 1-amino-2-hydroxyethyl moiety (doublets for -NH₂ and -OH) .

- HR-MS : Exact mass calculation (e.g., [M+H]⁺) confirms molecular formula.

- Chiral HPLC : Use a chiral stationary phase (e.g., cellulose-based) to differentiate enantiomers and quantify enantiomeric excess .

Advanced Research Questions

Q. What strategies mitigate racemization during the synthesis of this compound, and how are kinetic vs. thermodynamic control evaluated?

- Methodological Answer : Racemization risks arise during nucleophilic substitution or acidic/basic conditions. Strategies include:

- Low-temperature reactions : Reduce thermal energy to suppress epimerization .

- Protecting groups : Temporarily protect the amino and hydroxyl groups (e.g., Boc for -NH₂, TBS for -OH) to prevent undesired reactivity .

- Kinetic vs. thermodynamic analysis : Monitor reaction progress via time-resolved NMR or polarimetry. For example, a higher enantiomeric excess (ee) at shorter reaction times suggests kinetic control, while equilibrium conditions may favor thermodynamic stability .

Q. How can computational modeling (e.g., DFT) predict the interaction of this compound with biological targets, and what experimental validation is required?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to model binding to enzymes or receptors. Focus on hydrogen bonding (e.g., -NH₂ and -OH groups) and hydrophobic interactions with aromatic residues .

- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability .

- Experimental validation : Compare computational predictions with UV-Vis spectroscopy (e.g., hypochromic shifts in DNA-binding assays) and isothermal titration calorimetry (ITC) for binding affinity quantification .

Q. What are the challenges in analyzing degradation products of this compound under accelerated stability conditions, and how are they resolved?

- Methodological Answer :

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor via LC-MS/MS to detect hydrolysis (ester cleavage to benzoic acid) or oxidation (hydroxyethyl to ketone) .

- Stability-indicating methods : Develop HPLC methods with photodiode array (PDA) detection to resolve degradation peaks. Validate specificity, linearity (R² > 0.99), and recovery (>95%) per ICH guidelines .

Data Comparison Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.